molecular formula C18H17N3O2S2 B2392176 (Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 2034897-20-4

(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2392176
CAS No.: 2034897-20-4
M. Wt: 371.47
InChI Key: YMWONPLCGCIBOW-UZYVYHOESA-N
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Description

(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

The synthesis of (Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the hydroxymethyl and methylthio groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the pyrano[2,3-c]pyridine core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-c]pyridine derivatives, which may have different substituents on the core structure. The uniqueness of (Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds might include:

  • Pyrano[2,3-c]pyridine derivatives with different alkyl or aryl groups.
  • Compounds with similar imino or hydroxymethyl functionalities but different core structures.

Properties

IUPAC Name

5-(hydroxymethyl)-8-methyl-2-(3-methylsulfanylphenyl)iminopyrano[2,3-c]pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-10-16-14(11(9-22)8-20-10)7-15(17(19)24)18(23-16)21-12-4-3-5-13(6-12)25-2/h3-8,22H,9H2,1-2H3,(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWONPLCGCIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)SC)C(=C2)C(=S)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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